molecular formula C14H19N7O B11124719 Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone

Cat. No.: B11124719
M. Wt: 301.35 g/mol
InChI Key: UJDZZFQLYWSEAS-UHFFFAOYSA-N
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Description

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone is a complex organic compound that features a unique combination of pyrrolidine, tetrazole, pyridazine, and piperidine rings. This compound is of significant interest due to its potential pharmacological activities and its role as a versatile scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone typically involves multiple steps, including cycloaddition reactions and condensation processes. One common method involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides access to pharmacologically active pyridazinones, which can be further functionalized to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alkoxides in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrrolidin-1-yl[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone is unique due to its combination of multiple heterocyclic rings, which provides a distinct three-dimensional structure and allows for diverse functionalization. This structural complexity enhances its potential as a pharmacologically active compound and a versatile scaffold for drug discovery.

Properties

Molecular Formula

C14H19N7O

Molecular Weight

301.35 g/mol

IUPAC Name

pyrrolidin-1-yl-[1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidin-3-yl]methanone

InChI

InChI=1S/C14H19N7O/c22-14(19-7-1-2-8-19)11-4-3-9-20(10-11)13-6-5-12-15-17-18-21(12)16-13/h5-6,11H,1-4,7-10H2

InChI Key

UJDZZFQLYWSEAS-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C(=O)C2CCCN(C2)C3=NN4C(=NN=N4)C=C3

Origin of Product

United States

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